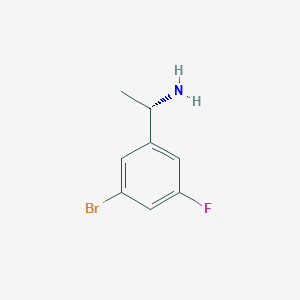
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.
Amine Introduction: The ethan-1-amine backbone is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the ethan-1-amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine and fluorine substituents to their respective hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Hydrogenated derivatives with the removal of bromine and fluorine atoms.
Substitution: New compounds with different substituents replacing bromine or fluorine.
Applications De Recherche Scientifique
(1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The amine group plays a crucial role in forming hydrogen bonds and ionic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1s)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with a different position of the fluorine atom.
(1s)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine: Chlorine atom replaces bromine.
(1s)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: Chlorine atom replaces fluorine.
Uniqueness
- The specific positioning of bromine and fluorine atoms in (1s)-1-(3-Bromo-5-fluorophenyl)ethan-1-amine provides unique chemical reactivity and biological activity compared to its analogs.
- The combination of bromine and fluorine enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H9BrFN |
|---|---|
Poids moléculaire |
218.07 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
KQHQVFFNZTTXGA-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




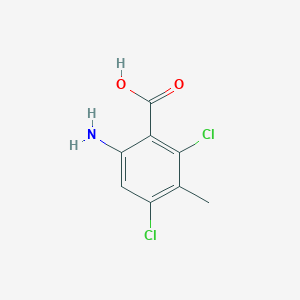
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)

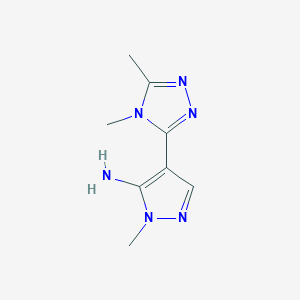
![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
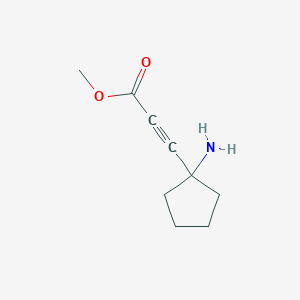
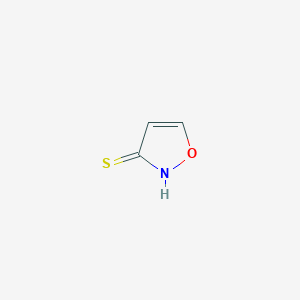

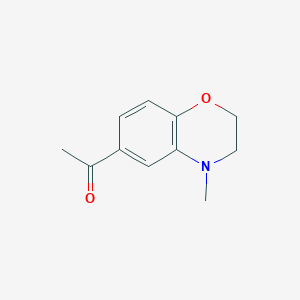
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
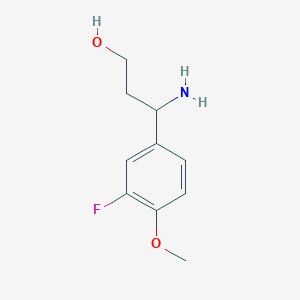
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
